molecular formula C24H27FN4O5S B5845624 [1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate

[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate

Cat. No.: B5845624
M. Wt: 502.6 g/mol
InChI Key: KDFNIHZSSLTVRH-MZJWZYIUSA-N
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Description

The compound [1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of functional groups, including dimethoxyphenyl, dioxopyrrolidinyl, fluoro, and methoxyphenyl moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2,5-dione structure, followed by the introduction of the dimethoxyphenyl and fluoro-methoxyphenyl groups through various substitution and condensation reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used

Properties

IUPAC Name

[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O5S/c1-14(16-6-8-18(32-2)17(25)12-16)27-28-24(26)35-21-13-22(30)29(23(21)31)10-9-15-5-7-19(33-3)20(11-15)34-4/h5-8,11-12,21H,9-10,13H2,1-4H3,(H2,26,28)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFNIHZSSLTVRH-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)CCC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)CCC2=CC(=C(C=C2)OC)OC)/C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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